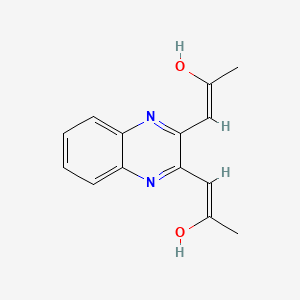
1,1'-(1,4-dihydroquinoxaline-2,3-diylidene)diacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,4-dihydroquinoxaline-2,3-diylidene)diacetone, also known as DQA, is a heterocyclic compound that has been widely studied for its potential applications in various fields. It has a unique structure with two quinoxaline rings connected by a central carbon-carbon double bond, which gives it its distinctive properties. In
Mechanism of Action
The mechanism of action of 1,1'-(1,4-dihydroquinoxaline-2,3-diylidene)diacetone in biomedical research is not fully understood, but studies have suggested that it may act through multiple pathways. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In antiviral research, this compound has been shown to inhibit viral replication by interfering with viral RNA synthesis. In photodynamic therapy, this compound has been shown to generate reactive oxygen species upon exposure to light, which can cause cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different research fields. In organic electronics, this compound has been shown to enhance the conductivity and stability of conductive polymers. In catalysis, this compound has been shown to increase the activity and selectivity of metal catalysts in various reactions. In biomedical research, this compound has been shown to induce cell death in cancer cells, inhibit viral replication, and generate reactive oxygen species upon exposure to light.
Advantages and Limitations for Lab Experiments
The advantages of using 1,1'-(1,4-dihydroquinoxaline-2,3-diylidene)diacetone in lab experiments include its high purity, stability, and versatility in various research fields. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise in handling and synthesizing the compound.
Future Directions
There are many potential future directions for research on 1,1'-(1,4-dihydroquinoxaline-2,3-diylidene)diacetone. In organic electronics, future research could focus on the synthesis of new conductive polymers and the optimization of their properties using this compound as a building block. In catalysis, future research could focus on the development of new metal catalysts using this compound as a ligand and their application in various reactions. In biomedical research, future research could focus on the development of new anticancer and antiviral agents based on the structure of this compound and the optimization of their therapeutic efficacy. Additionally, future research could focus on the use of this compound in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has been widely studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research on this compound could lead to the development of new materials, catalysts, and therapeutics with significant implications for various industries and fields.
Synthesis Methods
The synthesis of 1,1'-(1,4-dihydroquinoxaline-2,3-diylidene)diacetone can be achieved through a variety of methods, including the condensation of 2,3-diaminotoluene with acetone and the reaction of 2,3-diaminotoluene with acetylacetone. One of the most common methods for synthesizing this compound is the reaction of 2,3-diaminotoluene with diacetyl in the presence of a catalyst such as p-toluenesulfonic acid. This method yields a high purity product and has been widely used in research.
Scientific Research Applications
1,1'-(1,4-dihydroquinoxaline-2,3-diylidene)diacetone has been studied for its potential applications in various fields, including organic electronics, catalysis, and biomedical research. In organic electronics, this compound has been used as a building block for the synthesis of conductive polymers and as a dopant for organic light-emitting diodes. In catalysis, this compound has been used as a ligand for metal catalysts in various reactions. In biomedical research, this compound has been studied for its potential as an anticancer agent, an antiviral agent, and a photosensitizer for photodynamic therapy.
Properties
IUPAC Name |
(Z)-1-[3-[(Z)-2-hydroxyprop-1-enyl]quinoxalin-2-yl]prop-1-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9(17)7-13-14(8-10(2)18)16-12-6-4-3-5-11(12)15-13/h3-8,17-18H,1-2H3/b9-7-,10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSXQMWQMGGLHS-XOHWUJONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2N=C1C=C(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2N=C1/C=C(\O)/C)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(benzylthio)acetyl]amino}-N-(4-ethylphenyl)benzamide](/img/structure/B6095551.png)
![7-methyl-3-(2-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6095562.png)
![2-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-6-methylpyridine](/img/structure/B6095568.png)
![N-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6095574.png)
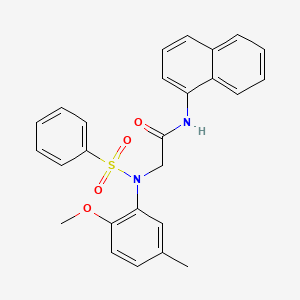
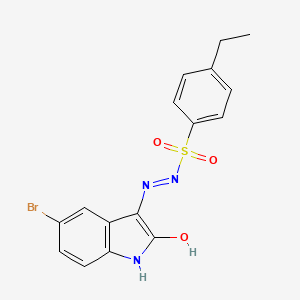
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine](/img/structure/B6095612.png)
![N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6095618.png)
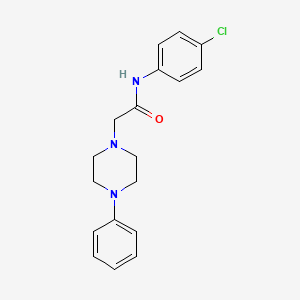
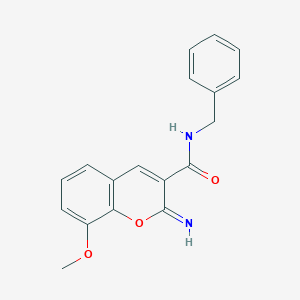
![2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B6095641.png)
![(4-{3-[4-(2-ethoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B6095657.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(tetrahydro-3-furanyl)-2-pyridinamine](/img/structure/B6095660.png)
![6-fluoro-3-[(5-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B6095667.png)
